molecular formula C8H5BrN2O2 B6299559 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid CAS No. 2097068-70-5

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid

Cat. No.: B6299559
CAS No.: 2097068-70-5
M. Wt: 241.04 g/mol
InChI Key: JIBFBQARNYGTIH-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a buta-2,3-dienoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyrimidine and propargyl alcohol.

    Reaction Conditions: The key step involves a Sonogashira coupling reaction between 5-bromo-2-chloropyrimidine and propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Intermediate Formation: The resulting intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The buta-2,3-dienoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to yield alkenes or alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkenes or alkanes.

Scientific Research Applications

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the buta-2,3-dienoic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid.

    4-(5-Chloro-pyrimidin-2-yl)-buta-2,3-dienoic acid: A similar compound with a chlorine atom instead of bromine.

    4-(5-Bromo-pyrimidin-2-yl)-but-2-enoic acid: A related compound with a but-2-enoic acid moiety.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a buta-2,3-dienoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBFBQARNYGTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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